molecular formula C4H9BO3 B13404521 4-Hydroxy-1-butenyl-boronic acid

4-Hydroxy-1-butenyl-boronic acid

Cat. No.: B13404521
M. Wt: 115.93 g/mol
InChI Key: XSUJWDLJOMBWKI-UHFFFAOYSA-N
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Description

(E)-4-hydroxybut-1-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-hydroxybut-1-enylboronic acid can be synthesized through various methods, including hydroboration-oxidation of alkenes. One common approach involves the hydroboration of 4-hydroxybut-1-ene with borane (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This method ensures the formation of the boronic acid group at the desired position.

Industrial Production Methods

Industrial production of (E)-4-hydroxybut-1-enylboronic acid typically involves large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxybut-1-enylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of boronate esters.

    Substitution: Formation of carbon-carbon or carbon-heteroatom bonds, leading to various substituted products.

Scientific Research Applications

(E)-4-hydroxybut-1-enylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-hydroxybut-1-enylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies and the development of boron-based drugs .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group instead of a butenyl chain.

    Pinacol boronic ester: A boronic ester with a pinacol protecting group.

    4-hydroxyphenylboronic acid: A boronic acid with a hydroxyl group on a phenyl ring.

Uniqueness

(E)-4-hydroxybut-1-enylboronic acid is unique due to its specific structure, which combines a butenyl chain with a hydroxyl group and a boronic acid group

Properties

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

IUPAC Name

4-hydroxybut-1-enylboronic acid

InChI

InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2

InChI Key

XSUJWDLJOMBWKI-UHFFFAOYSA-N

Canonical SMILES

B(C=CCCO)(O)O

Origin of Product

United States

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